

Application Notes and Protocols for Ald-CH2-PEG4-Boc in Protein Conjugation

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Compound of Interest		
Compound Name:	Ald-CH2-PEG4-Boc	
Cat. No.:	B15542288	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ald-CH2-PEG4-Boc linker is a heterobifunctional chemical tool essential for advanced bioconjugation strategies, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2] This linker features a terminal aldehyde group for reaction with aminooxy or hydrazide-functionalized molecules, a tetraethylene glycol (PEG4) spacer, and a Boc-protected amine.[3] [4] The PEG4 spacer enhances solubility and reduces steric hindrance, while the Boc (tert-butyloxycarbonyl) protecting group allows for a controlled, stepwise conjugation approach.[3][5] This document provides detailed protocols for the use of Ald-CH2-PEG4-Boc in protein conjugation, data presentation guidelines, and visualizations to aid in experimental design and execution.

Chemical Properties and Handling

The **Ald-CH2-PEG4-Boc** linker is a versatile reagent used in bioconjugation. Its key features include an aldehyde group that readily reacts with aminooxy or hydrazide moieties to form stable oxime or hydrazone bonds, respectively.[3][6] The Boc-protected amine provides an orthogonal handle for a secondary conjugation step after deprotection under mild acidic conditions.[7]



Property	Value	Reference
Molecular Formula	C15H28O7	[8]
Molecular Weight	320.38 g/mol	[8]
Purity	Typically >95%	[4]
Solubility	Soluble in organic solvents like DMSO and DMF. The PEG4 moiety imparts some aqueous solubility.	[8]
Storage	Store at -20°C, desiccated and protected from light.	[5]

Handling Precautions: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of any dust or vapors.

Experimental Protocols

This section outlines a two-stage protocol for the conjugation of **Ald-CH2-PEG4-Boc** to a protein containing an aminooxy or hydrazide group, followed by the deprotection of the Boc group to reveal a primary amine for subsequent functionalization.

Stage 1: Oxime/Hydrazone Ligation to the Target Protein

This protocol describes the reaction of the aldehyde group of the linker with a protein that has been functionalized with an aminooxy or hydrazide group.

Materials:

- Protein-aminooxy or Protein-hydrazide conjugate in a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.0-7.0)
- Ald-CH2-PEG4-Boc linker
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)



- Aniline (optional, as a catalyst)[9]
- Reaction buffer (e.g., 100 mM Phosphate Buffer with 150 mM NaCl, pH 6.5)
- Quenching solution (e.g., 100 mM hydroxylamine, pH 7.0)
- Purification system (e.g., Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))

Procedure:

- Protein Preparation: Prepare a solution of the aminooxy- or hydrazide-modified protein at a concentration of 1-10 mg/mL in the reaction buffer.
- Linker Preparation: Dissolve Ald-CH2-PEG4-Boc in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 100 mM).
- Conjugation Reaction:
 - Add a 10- to 50-fold molar excess of the Ald-CH2-PEG4-Boc stock solution to the protein solution. The optimal molar ratio should be determined empirically.
 - If using a catalyst, add aniline to a final concentration of 10-100 mM.[9]
 - Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.
- Reaction Quenching (Optional): To consume any unreacted aldehyde groups, a quenching reagent like hydroxylamine can be added.
- Purification: Remove excess linker and byproducts by SEC or TFF, exchanging the buffer to a suitable storage buffer (e.g., PBS, pH 7.4).
- Characterization: Analyze the purified protein-PEG-Boc conjugate by SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry to confirm conjugation and determine the linker-toprotein ratio.



Parameter	Recommended Range	Notes	
Protein Concentration	1 - 10 mg/mL	Higher concentrations can increase reaction efficiency but may lead to aggregation.	
Linker Molar Excess	10 - 50 fold	The optimal ratio depends on the protein and should be determined experimentally.	
Reaction pH	6.0 - 7.0	Oxime/hydrazone ligation is most efficient in this pH range.	
Reaction Time	2 - 16 hours	Monitor reaction progress by LC-MS or SDS-PAGE.	
Temperature	4°C or Room Temperature	Lower temperatures can minimize protein degradation.	
Catalyst (Aniline)	10 - 100 mM	Can significantly increase the reaction rate.[9]	

Stage 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group from the conjugated protein to expose a primary amine for further modification.

Materials:

- Purified Protein-PEG-Boc conjugate
- Deprotection reagent: Trifluoroacetic acid (TFA)
- Scavenger (optional): Triisopropylsilane (TIS)
- Anhydrous Dichloromethane (DCM) or a suitable organic co-solvent
- Neutralization buffer (e.g., 1 M Tris buffer, pH 8.0)
- Purification system (e.g., SEC or TFF)



Procedure:

- Preparation of Deprotection Solution: Prepare a deprotection solution of 5-20% TFA in anhydrous DCM. A scavenger like TIS (2.5-5%) can be included to prevent side reactions.
- Deprotection Reaction:
 - Lyophilize the Protein-PEG-Boc conjugate to remove water.
 - Resuspend the lyophilized protein in the deprotection solution. Use a minimal volume.
 - Incubate the reaction on ice for 30-60 minutes. The optimal time may vary and should be monitored.
- Neutralization and Quenching:
 - Remove the TFA and solvent under a stream of nitrogen or by lyophilization.
 - Immediately resuspend the deprotected protein in a storage buffer and neutralize the pH with a neutralization buffer.
- Purification: Purify the deprotected protein-PEG-NH2 conjugate using SEC or TFF to remove residual TFA, scavengers, and any byproducts.
- Characterization: Confirm the removal of the Boc group by mass spectrometry (a mass decrease of 100.12 Da).



Parameter	Recommended Condition	Notes	
TFA Concentration	5 - 20% in DCM	Higher concentrations lead to faster deprotection but may risk protein denaturation.	
Reaction Time	30 - 60 minutes	Monitor closely to avoid protein damage.	
Temperature	0°C (on ice)	Helps to minimize potential side reactions and protein degradation.	
Scavenger (TIS)	2.5 - 5%	Recommended to prevent realkylation of sensitive residues.	

Data Presentation

Quantitative data from conjugation experiments should be summarized for clear comparison.

Table 1: Summary of Conjugation Efficiency and Characterization

Sample ID	Protein Concentrati on (mg/mL)	Linker Molar Excess	Reaction Time (h)	Conjugatio n Efficiency (%)	Linker-to- Protein Ratio (LPR)
ProteinA- Conj-1	5	20	4	85	1.8
ProteinA- Conj-2	5	50	4	95	2.5
ProteinB- Conj-1	2	30	16	70	1.2

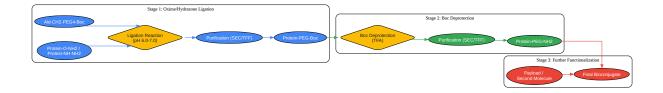
Conjugation efficiency can be determined by methods such as HPLC or mass spectrometry, comparing the amount of conjugated versus unconjugated protein. LPR (also known as Drugto-Antibody Ratio or DAR in the context of ADCs) is typically determined by mass spectrometry.



Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key processes.

Experimental Workflow

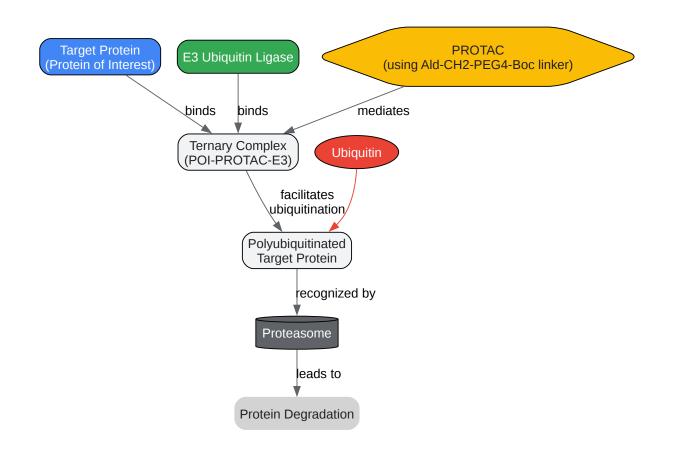


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Caption: Workflow for two-stage protein conjugation.

PROTAC-Mediated Protein Degradation Pathway





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Caption: PROTAC-mediated protein degradation pathway.

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Methodological & Application





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